[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
“[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound. It is an impurity of Telmisartan , a medication used to treat high blood pressure .
Molecular Structure Analysis
Imidazole, the core structure in this compound, is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthetic and Crystallographic Studies
One study focuses on the preparation and characterization of a compound through synthetic methods, followed by crystallographic analysis. This research emphasizes the importance of understanding the molecular structure and interactions within crystals, contributing significantly to the development of new materials and the exploration of their properties (Kant, Singh, & Agarwal, 2015).
Catalysis and Chemical Reactions
Another study elaborates on the synthesis and catalytic applications of N-heterocyclic carbene-amide rhodium(I) complexes. These complexes are derived from the reaction of imidazole salts with rhodium, showcasing the compound's versatility in catalysis, particularly in enhancing chemical reactions and processes (Busetto et al., 2011).
Antibacterial Activity
Research on the synthesis of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives highlights the antibacterial potential of these compounds. The study presents a new avenue for the development of antibacterial agents, indicating the broad spectrum of applications for derivatives of the mentioned compound (Prasad, 2021).
Asymmetric Synthesis
The diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, exemplify the application of carbamic acid esters in complex molecule synthesis. This work is crucial for the synthesis of biologically active molecules and the development of pharmaceuticals (Garcia et al., 2006).
Neuroprotective Therapeutics
A novel approach to neuroprotection for Alzheimer's disease treatment involves the synthesis and evaluation of dimethyl-carbamic acid derivatives. These compounds exhibit a multi-target therapeutic approach, providing insights into the potential for developing new treatments for neurodegenerative diseases (Lecanu et al., 2010).
Chemical Synthesis Techniques
Further research includes the efficient synthesis of various compounds starting from basic chemical precursors. These studies contribute to the advancement of chemical synthesis techniques, offering methodologies for producing complex molecules with potential applications in various industries (Vaid et al., 2013).
Future Directions
Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential applications of “[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” in these areas.
Properties
IUPAC Name |
tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8-7-15(6)10(13-8)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMNVSHHSUBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C(C)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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